![molecular formula C12H11ClFN3O B6579714 N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1170504-09-2](/img/structure/B6579714.png)
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with chloro and fluoro groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow synthesis, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in different scientific domains.
Biological Activity
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1170504-09-2 |
Molecular Formula | C12H11ClFN3O |
Molecular Weight | 267.68 g/mol |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It is believed to act as an enzyme inhibitor , particularly affecting pathways involved in cancer cell proliferation. This inhibition can disrupt critical cellular processes, leading to reduced viability of cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). In vitro assays revealed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
Anti-inflammatory Effects
Research suggests that compounds within the pyrazole class can exhibit anti-inflammatory properties. The specific mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Study on MCF7 Cells :
- Comparison with Other Pyrazoles :
Table of Biological Activities
Activity Type | Cell Line | IC50 Value (µM) |
---|---|---|
Anticancer | MCF7 | 12.50 |
Anticancer | SF268 | 42.30 |
Anticancer | NCI-H460 | 3.79 |
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-7-9(6-17(2)16-7)12(18)15-8-3-4-11(14)10(13)5-8/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCCQGQNDGPIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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